N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide is a chemical compound characterized by its unique structure that incorporates a benzothiophene moiety and a cyclopropylacetamide group. This compound is notable for its potential applications in medicinal chemistry, particularly in the treatment of various diseases due to its bioactive properties.
This compound falls under the category of amides, specifically those derived from acetic acid. Its classification can be further delineated based on the presence of functional groups, such as hydroxy and cyclopropyl groups, which contribute to its chemical behavior and biological activity.
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide typically involves multi-step reactions that may include:
Technical details regarding the specific reagents and conditions used in these reactions are essential for replicating the synthesis in laboratory settings .
The molecular structure of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide can be depicted as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule .
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide can undergo various chemical reactions typical for amides, including:
Technical details regarding reaction conditions, yields, and by-products are crucial for understanding its reactivity profile .
The mechanism of action for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide is hypothesized to involve interactions with specific biological targets, potentially including enzymes or receptors involved in disease processes.
Data from biological assays would provide insights into its efficacy and safety profiles .
Relevant data from experimental studies would enhance understanding of these properties .
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide holds promise in several scientific domains:
Continued research into its biological activity and mechanism will be critical for advancing its applications in medicine .
The emergence of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide represents a strategic evolution in benzothiophene-based medicinal chemistry. Benzothiophene scaffolds have been pharmacologically significant since the 1990s, with FDA-approved agents like the selective estrogen receptor modulator Raloxifene and the leukotriene inhibitor Zileuton demonstrating this heterocycle’s versatility [7]. The specific incorporation of a 2-hydroxyethylamine spacer linked to a cyclopropane acetamide moiety marks a deliberate effort to enhance target selectivity and metabolic stability. Early synthetic routes to such compounds leveraged intramolecular cyclizations of aryl sulfides—well-established methods for constructing the benzothiophene core [7]. The target compound’s structural refinement likely arose from structure-activity relationship (SAR) studies on analogues documented in public chemical databases like PubChem (CID: 91630875), where similar N-hydroxyethyl sulfonamide derivatives were cataloged as early as 2017 [1].
Table 1: Historical Synthesis Milestones of Key Benzothiophene Derivatives
Year | Compound Class | Synthetic Approach | Significance | |
---|---|---|---|---|
~1990s | Early benzothiophenes (e.g., Raloxifene) | Friedel-Crafts acylation/alkylation | Demonstrated scaffold’s drugability | |
2009 | N-(2-hydroxyethyl)cinnamamides | Amide coupling | Validated hydroxyethyl linker for CNS activity | [2] |
2017 | N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide | Cyclopropane sulfonamide coupling | Introduced cyclopropyl for steric constraint | [1] |
2020s | Target compound and analogues | Multistep: cyclization + amide bond formation | Combined benzothiophene, ethanolamine, and cyclopropane acetamide |
Key innovations enabling this compound’s development include: 1) Regioselective functionalization at the benzothiophene 3-position, exploiting its heightened reactivity; 2) Stereocontrolled synthesis of the β-hydroxyethylamine segment to optimize target engagement; and 3) Introduction of the cyclopropylacetamide group to modulate lipophilicity (LogP) and conformational restriction, potentially enhancing blood-brain barrier permeability [1] [7]. Despite these advances, detailed synthetic protocols and yield optimization data for the exact compound remain scarce in public literature—a gap reflecting proprietary medicinal chemistry efforts.
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide exemplifies rational multi-pharmacophore hybridization in CNS drug discovery. Its structure integrates three biologically relevant elements: a benzothiophene hydrophobic domain, a polar 2-hydroxyethyl linker, and a cyclopropylacetamide tail. This design directly addresses pharmacodynamic challenges:
Table 2: Comparative Pharmacodynamics of Benzothiophene Derivatives
Structural Feature | Target Engagement | Biological Outcome | Reference Compound | |
---|---|---|---|---|
Benzothiophene + hydroxyethyl | Putative sodium channel modulation | Anticonvulsant ED₅₀: 17–20 mg/kg (MES) | N-(2-hydroxyethyl)cinnamamides | [2] |
Cyclopropylacetamide extension | Enhanced logP (~2.3) and conformational restraint | Improved CNS penetration and metabolic stability | CID 91630875 analogues | [1] |
Hybrid pharmacophore | Multi-target potential (e.g., 5-LOX, ion channels) | Broader therapeutic applicability | Zileuton derivatives | [7] |
The compound’s significance extends beyond epilepsy to oncology and inflammation. Benzothiophene-based hydroxamic acids (e.g., histone deacetylase inhibitors) show potent anticancer activity linked to steric and electrostatic parameters quantified by QSAR models—specifically Polar Surface Area (PSA) and electro-topological descriptors [7]. Similarly, the 2-hydroxyethyl group is a hallmark of bioactive molecules like FXR agonists (EP2038259A1) and PI3K inhibitors (US10065970B2), suggesting plausible target cross-reactivity [5] [6]. Nevertheless, the exact target landscape for this hybrid molecule remains unvalidated, highlighting a need for mechanistic profiling.
Despite its promising scaffold, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide faces several understudied areas:
While structurally analogous to anticonvulsant N-(2-hydroxyethyl)cinnamamides, the compound’s precise mechanism remains unconfirmed. Benzothiophenes modulate diverse targets—ion channels (voltage-gated sodium channels), enzymes (5-lipoxygenase), and nuclear receptors (FXR)—but direct binding studies are lacking [2] [5] [7]. High-throughput screening against target libraries could resolve this ambiguity.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0